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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2-Bromo-3-methylpyridine and
its derivatives. The following sections detail the experimental data and protocols for various
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
Spectroscopy. This information is intended to serve as a valuable resource for the identification,
characterization, and quality control of these compounds in research and development
settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Bromo-3-
methylpyridine and a selection of its derivatives.

'H and *C NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. The chemical shifts (8) in ppm are reported relative to a
standard reference, typically tetramethylsilane (TMS).

Table 1: *H NMR Chemical Shifts (8, ppm) of 2-Bromo-3-methylpyridine and Derivatives in
CDCIs
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Methyl Other
Compound H-4 H-5 H-6
Protons Protons

2-Bromo-3-
methylpyridin ~ 7.55-7.50 (m)  7.26-7.21 (m) 8.30-8.40 (m)  2.50 (s)
e
2-
Bromopyridin 7.46-7.44 (m) 7.26-7.21 (m)  8.30-8.40 (m)
e[1]
2-Bromo-6-
methylpyridin ~ 7.40 (1) 7.05 (d) 2.55 (s)
e
2-Amino-3-

o 4.80 (br s,
bromopyridin 7.50 (dd) 6.75 (dd) 8.05 (dd)

NH2)

e
2-Bromo-3-

o ~5.5 (br s,
hydroxypyridi ~ ~7.3 (m) ~6.9 (m) ~8.0 (d)

OH)

ne

Table 2: 13C NMR Chemical Shifts (6, ppm) of 2-Bromo-3-methylpyridine and Derivatives in

CDClIs

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra08845c/c5ra08845c1.pdf
https://www.benchchem.com/product/b184072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Compoun Methyl
d Carbon

2-Bromo-3-
methylpyrid  ~142 ~133 ~138 ~123 ~150 ~18

ine

2-
Bromopyrid 142.4 128.4 138.6 122.8 150.3 -
ine[1]

2-Bromo-6-
methylpyrid  ~141 ~128 ~138 ~122 ~158 ~24

ine

2-Amino-3-
bromopyrid  ~158 ~109 ~140 ~115 ~148 -
ine

2-Bromo-3-
hydroxypyri  ~148 ~145 ~125 ~118 ~140 -

dine

FTIR Spectroscopy Data

FTIR spectroscopy provides information about the functional groups present in a molecule
through their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands (cm~1) of 2-Bromo-3-methylpyridine and
Derivatives
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C-H stretch  C=C, C=N C-H bend Other
Compound . . C-Br stretch
(aromatic) stretch (aromatic) Bands
2-Bromo-3-
- 2950 (C-H,
methylpyridin 3100-3000 1600-1400 900-690 ~600 CHs)
3
e[2]
2-Bromo-3- 2940 (C-H,
methoxypyridi  3100-3000 1600-1400 900-690 ~600 OCHs), 1250
ne[3][4] (C-0)
2-Amino-3-
- 3400-3200
bromopyridin 3100-3000 1620-1450 900-690 ~580
(N-H stretch)
e[5]
2-Bromo-3- 3400-3200
hydroxypyridi ~ 3100-3000 1610-1430 900-690 ~590 (O-H stretch,
ne broad)

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectrometry Fragments (m/z) of 2-Bromo-3-methylpyridine and

Derivatives
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Molecular lon Other Key
Compound [M-Br]* [M-HCN]*
[M]* Fragments
2-Bromo-3-
o 171/173 92 144/146 65
methylpyridine
2-Bromo-3-
o 144/146 ([M-
methoxypyridine[  187/189 108 160/162
CHs-CQOJ%)
6]
2-Amino-3-
o 172/174 93 145/147 66
bromopyridine[7]
Nitro-2-
. : : : [M-NO2]*, [M-
bromopyridine Varies Varies Varies
L NOJ*[8][9]
Derivatives

UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems.

Table 5: UV-Vis Absorption Maxima (Amax, nm) of Pyridine and Derivatives

Compound Amax 1 (nm) Amax 2 (nm) Solvent
Pyridine[10] 202 254 Acidic Mobile Phase
Substituted Pyridine ] ] o
) Varies (11-11) Varies (n-1) Acetonitrile
N-Oxides[11]
2-Amino-3-
o 350-437 .
cyanopyridine Various
o (Fluorescence)
Derivatives[12]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.
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NMR Spectroscopy

Sample Preparation: 5-25 mg of the compound was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIz) in a 5 mm NMR tube.[13] For 3C NMR, a higher
concentration of 50-100 mg was used to obtain a good signal-to-noise ratio.[13]

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz
spectrometer.[14][15]

'H NMR Parameters: A standard single-pulse sequence was used with an acquisition time of
2-4 seconds and a relaxation delay of 1-5 seconds.[13] Typically, 16 to 64 scans were
acquired.[13]

13C NMR Parameters: A single-pulse sequence with proton decoupling was used. The
acquisition time was typically 1-2 seconds.

Referencing: Chemical shifts were referenced to the residual solvent peak of CDCIs (0 = 7.26
ppm for *H and 6 = 77.16 ppm for 13C).

FTIR Spectroscopy

Sample Preparation:

o Liquid Samples: A thin film of the neat liquid was placed between two potassium bromide
(KBr) plates.

o Solid Samples: A KBr pellet was prepared by grinding 1-2 mg of the solid sample with
approximately 100 mg of dry KBr powder and pressing the mixture in a hydraulic press.
[16] Alternatively, Attenuated Total Reflectance (ATR) was used by placing a small amount
of the sample directly on the ATR crystal.[16]

Instrumentation: Spectra were recorded on an FTIR spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector.[16]

Data Acquisition: Spectra were collected in the mid-infrared range of 4000-400 cm~* with a
resolution of 4 cm~1.[16] To improve the signal-to-noise ratio, 16 to 32 scans were co-added.
[16] A background spectrum was recorded and automatically subtracted from the sample
spectrum.[16]
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Mass Spectrometry

o Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion
or after separation by gas chromatography (GC).

« lonization: Electron lonization (EI) was the primary method used for fragmentation analysis,
employing a standard electron energy of 70 eV. For softer ionization, Electrospray lonization
(ESI) or Chemical lonization (Cl) can be utilized.[17][18][19][20]

o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the
ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Mass spectra were recorded over a mass range of m/z 50-500.

UV-Vis Spectroscopy

o Sample Preparation: Solutions of the compounds were prepared in a suitable UV-transparent
solvent, such as ethanol or acetonitrile, at a concentration of approximately 10~4 to 10-> M.

e Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

o Data Acquisition: Absorption spectra were recorded from 200 to 400 nm. The solvent was
used as a reference.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of 2-Bromo-3-methylpyridine and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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